molecular formula C11H10N2O3 B13931659 3-Amino-8-methoxy-6-quinolinecarboxylic acid

3-Amino-8-methoxy-6-quinolinecarboxylic acid

Cat. No.: B13931659
M. Wt: 218.21 g/mol
InChI Key: SGBYNNOSNYZZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-8-methoxy-6-quinolinecarboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methoxy-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 3-Amino-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-8-methoxy-6-quinolinecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and methoxy groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, its potential therapeutic applications in antimicrobial and anticancer research highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-amino-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-7(11(14)15)2-6-3-8(12)5-13-10(6)9/h2-5H,12H2,1H3,(H,14,15)

InChI Key

SGBYNNOSNYZZDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.